molecular formula C21H27N2O3+ B285942 1-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-2-PROPYL-1H-1,3-BENZODIAZOL-3-IUM

1-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-2-PROPYL-1H-1,3-BENZODIAZOL-3-IUM

Cat. No.: B285942
M. Wt: 355.4 g/mol
InChI Key: HWPRDXABNCMASC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-2-PROPYL-1H-1,3-BENZODIAZOL-3-IUM is a complex organic compound with a unique structure that includes a benzimidazole core, a hydroxy group, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-2-PROPYL-1H-1,3-BENZODIAZOL-3-IUM typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Propyl Group: The benzimidazole core is then alkylated using a propyl halide in the presence of a base.

    Attachment of the Hydroxy and Methoxyphenoxy Groups: The final step involves the reaction of the alkylated benzimidazole with 4-methoxyphenol and an appropriate epoxide under basic conditions to introduce the hydroxy and methoxyphenoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-2-PROPYL-1H-1,3-BENZODIAZOL-3-IUM can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an alcohol or amine derivative.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

1-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-2-PROPYL-1H-1,3-BENZODIAZOL-3-IUM has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-2-PROPYL-1H-1,3-BENZODIAZOL-3-IUM involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Similar structure but lacks the benzimidazole core.

    Ranolazine: Contains a similar methoxyphenoxy group but has a different core structure and is used as an anti-anginal drug.

    4-Methoxytyramine: Contains a methoxy group but has a different overall structure.

Uniqueness

1-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-2-PROPYL-1H-1,3-BENZODIAZOL-3-IUM is unique due to its combination of a benzimidazole core with hydroxy and methoxyphenoxy groups, which imparts specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C21H27N2O3+

Molecular Weight

355.4 g/mol

IUPAC Name

1-(4-methoxyphenoxy)-3-(3-methyl-2-propylbenzimidazol-3-ium-1-yl)propan-2-ol

InChI

InChI=1S/C21H27N2O3/c1-4-7-21-22(2)19-8-5-6-9-20(19)23(21)14-16(24)15-26-18-12-10-17(25-3)11-13-18/h5-6,8-13,16,24H,4,7,14-15H2,1-3H3/q+1

InChI Key

HWPRDXABNCMASC-UHFFFAOYSA-N

SMILES

CCCC1=[N+](C2=CC=CC=C2N1CC(COC3=CC=C(C=C3)OC)O)C

Canonical SMILES

CCCC1=[N+](C2=CC=CC=C2N1CC(COC3=CC=C(C=C3)OC)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.